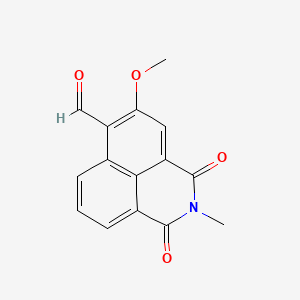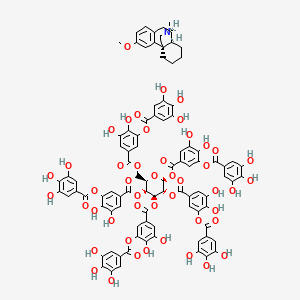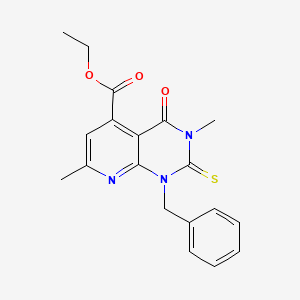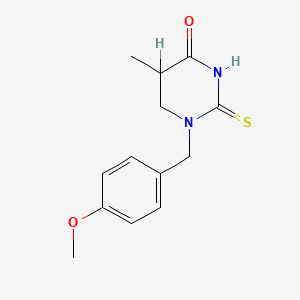
(1,3)Dioxolo(4,5-g)-1,2-benzisoselenazol-3(2H)-one, 2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3)Dioxolo(4,5-g)-1,2-benzisoselenazol-3(2H)-one, 2-phenyl- is a complex organic compound that belongs to the class of organoselenium compounds. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The unique structure of this compound, which includes a dioxolo ring fused to a benzisoselenazol ring, contributes to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3)Dioxolo(4,5-g)-1,2-benzisoselenazol-3(2H)-one, 2-phenyl- typically involves the reaction of benzo[d][1,3]dioxole derivatives with selenium-containing reagents. One common method includes the use of benzo[d][1,3]dioxole as a starting material, which is then reacted with selenium dioxide (SeO2) under controlled conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized to increase yield and reduce costs. This may involve the use of more efficient catalysts, alternative solvents, and improved reaction conditions. The use of continuous flow reactors and automated systems can also enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(1,3)Dioxolo(4,5-g)-1,2-benzisoselenazol-3(2H)-one, 2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of selenoxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield selenol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex organoselenium compounds, which are valuable in organic synthesis and catalysis.
Biology: It has shown promising biological activities, including antioxidant, antimicrobial, and anticancer properties. These activities make it a potential candidate for drug development and therapeutic applications.
Medicine: The compound’s unique structure and reactivity have led to its investigation as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (1,3)Dioxolo(4,5-g)-1,2-benzisoselenazol-3(2H)-one, 2-phenyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with cellular proteins, enzymes, and DNA, leading to modulation of their activity and function.
Pathways Involved: It can influence multiple cellular pathways, including oxidative stress response, apoptosis, and cell cycle regulation. The compound’s ability to generate reactive oxygen species (ROS) and induce oxidative stress is a key factor in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ebselen: A well-known organoselenium compound with similar antioxidant and anti-inflammatory properties.
Selenadiazole Derivatives: These compounds share structural similarities and exhibit comparable biological activities.
Benzo[d][1,3]dioxole Derivatives: Compounds with a benzo[d][1,3]dioxole core structure, which are used in various applications, including pharmaceuticals and materials science.
Uniqueness
(1,3)Dioxolo(4,5-g)-1,2-benzisoselenazol-3(2H)-one, 2-phenyl- stands out due to its unique combination of a dioxolo ring and a benzisoselenazol ring, which imparts distinctive chemical and biological properties
Propriétés
Numéro CAS |
81744-11-8 |
|---|---|
Formule moléculaire |
C14H9NO3Se |
Poids moléculaire |
318.20 g/mol |
Nom IUPAC |
2-phenyl-[1,3]dioxolo[4,5-g][1,2]benzoselenazol-3-one |
InChI |
InChI=1S/C14H9NO3Se/c16-14-10-6-7-11-12(18-8-17-11)13(10)19-15(14)9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
MQELQDRIOHUXDR-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C3=C(C=C2)C(=O)N([Se]3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]](/img/structure/B12713518.png)
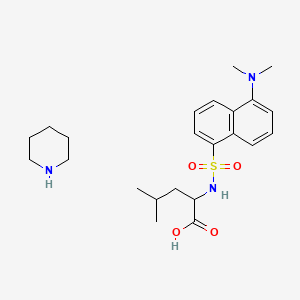

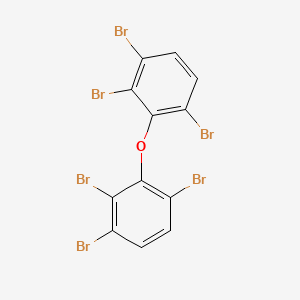
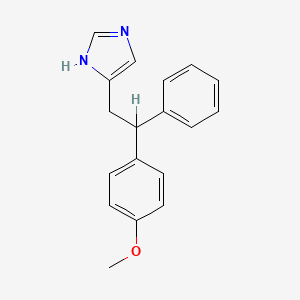
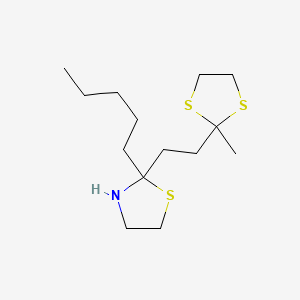
![1-[[4-[[6'-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-2'-yl]amino]phenyl]sulphonyl]piperidine](/img/structure/B12713561.png)
